molecular formula C8H12ClN3O B3267280 2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol CAS No. 446273-79-6

2-[(6-Chloropyrimidin-4-yl)amino]butan-1-ol

Cat. No. B3267280
Key on ui cas rn: 446273-79-6
M. Wt: 201.65 g/mol
InChI Key: WBXFQBNDKIIBBE-UHFFFAOYSA-N
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Patent
US07772249B2

Procedure details

4,6-Dichloropyrimidine (5.0 g) and 2-amino-1-butanol (6.5 mL) were heated under reflux in 1,4-dioxane (26 mL) for 1 hour. The reaction mixture was evaporated, and the resulting residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1:10) to give the title compound (5.6 g) as a pale orange oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[NH2:9][CH:10]([CH2:13][CH3:14])[CH2:11][OH:12]>O1CCOCC1>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([NH:9][CH:10]([CH2:13][CH3:14])[CH2:11][OH:12])[CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
6.5 mL
Type
reactant
Smiles
NC(CO)CC
Step Two
Name
Quantity
26 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1:10)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=N1)NC(CO)CC
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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